molecular formula C25H22N4O3S B2408835 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide CAS No. 1115371-77-1

3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide

Cat. No.: B2408835
CAS No.: 1115371-77-1
M. Wt: 458.54
InChI Key: BTXVKHLRRCJJHG-UHFFFAOYSA-N
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Description

3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.54. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-32-22-12-10-20(11-13-22)27-23(30)17-33-25-26-14-15-29(25)21-9-5-6-18(16-21)24(31)28-19-7-3-2-4-8-19/h2-16H,17H2,1H3,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXVKHLRRCJJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a complex organic compound that integrates multiple functional groups, suggesting potential interactions with various biological targets. This article explores its biological activity, focusing on its synthesis, mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O4S2C_{19}H_{18}N_{4}O_{4}S_{2}, with a molecular weight of approximately 430.5 g/mol. The structure features:

  • Methoxy Group : Enhances solubility and bioavailability.
  • Thiadiazole Ring : Known for potential enzyme inhibition properties.
  • Benzamide Moiety : Associated with a wide range of biological activities.

The unique combination of these groups positions the compound as a candidate for medicinal chemistry applications.

Enzyme Inhibition

The presence of the thiadiazole ring indicates that this compound may act as an enzyme inhibitor. Thiadiazoles are recognized for their ability to inhibit various enzymes, which can lead to significant therapeutic effects in treating diseases such as cancer and infections.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzamide compounds exhibit notable anticancer properties. For instance, imidazole-based N-phenylbenzamide derivatives have shown IC50 values ranging from 7.5 to 11.1 µM against various cancer cell lines, indicating significant cytotoxic activity . The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.

Antimicrobial Properties

Compounds similar to this compound have also been evaluated for their antimicrobial effects. Studies suggest that modifications in the benzamide structure can enhance antimicrobial activity, making it a candidate for further exploration in treating bacterial infections .

Case Study 1: Cytotoxic Evaluation

A recent evaluation of imidazole-based derivatives demonstrated their potential as anticancer agents. The study utilized molecular dynamics simulations to show that these compounds form stable complexes with target proteins, enhancing their efficacy in inhibiting cancer cell growth .

CompoundIC50 (µM)Target ProteinMechanism
4e7.5ABL1 kinaseInhibition of proliferation
4f11.1ABL1 kinaseInhibition of proliferation

Case Study 2: Enzyme Interaction Studies

Research has indicated that compounds containing thiadiazole rings can significantly inhibit enzyme activities crucial for tumor growth. For example, the interaction studies revealed that certain derivatives displayed high affinity towards target receptors involved in cancer signaling pathways.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The drug-likeness assessment indicates that the compound meets several criteria for potential therapeutic agents, including adequate solubility and permeability .

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